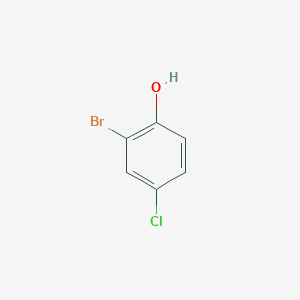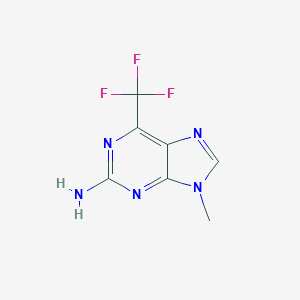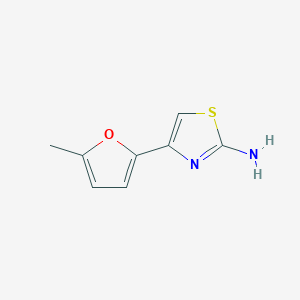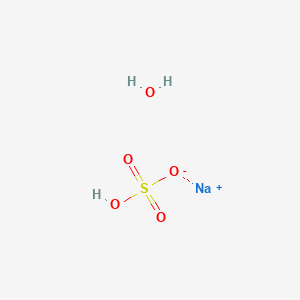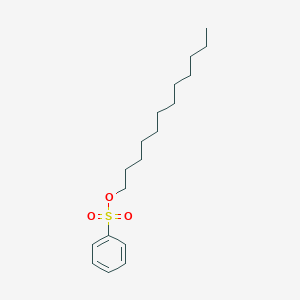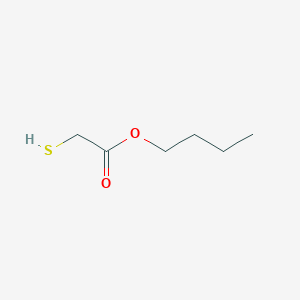
Butyl thioglycolate
Vue d'ensemble
Description
Butyl Thioglycolate is an organic compound that contains a thiol group (-SH) and carboxylic acid . It is a colorless liquid used in hair coloring products, permanent wave products, hair straightening products, and depilatory products .
Molecular Structure Analysis
The linear formula of Butyl Thioglycolate is C6H12O2S . Its molecular weight is 148.225 .Physical And Chemical Properties Analysis
Butyl Thioglycolate is a colorless liquid . It has a boiling point of 194 °C and a flash point of 66 °C . Its specific gravity is 1.03 at 20/20 , and its refractive index is 1.46 .Applications De Recherche Scientifique
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Butyl Thioglycolate has been used in the generation of α-aminoalkyl radicals, which are easily accessible from simple amines . These radicals promote the homolytic activation of carbon-halogen bonds, a reactivity profile mirroring that of classical tin radicals . This strategy conveniently engages alkyl and aryl halides in a wide range of redox transformations to construct sp3-sp3, sp3-sp2, and sp2-sp2 carbon-carbon bonds under mild conditions with high chemoselectivity .
- Methods of Application or Experimental Procedures : The α-aminoalkyl radicals are generated from simple amines and used to promote the homolytic activation of carbon-halogen bonds . This process involves the use of visible-light photoredox catalysis, transforming a variety of redox-active precursors into open-shell intermediates by single-electron transfer and fragmentation .
- Results or Outcomes : The use of α-aminoalkyl radicals for the homolytic activation of carbon-halogen bonds has proven to be a reliable method for accessing carbon radicals from organic halides . This method allows for the construction of various types of carbon-carbon bonds under mild conditions with high chemoselectivity .
Application in Bioconversion
- Specific Scientific Field : Biotechnology .
- Summary of the Application : Butyl Thioglycolate can be used in the bioconversion of butanol into more valuable and non-toxic short-chain esters, such as butyl butyrate . Butyl butyrate is widely used in the food, beverage, and biofuel sectors .
- Methods of Application or Experimental Procedures : The exact methods of application are not specified in the source, but it involves the bioconversion of butanol into butyl butyrate .
- Results or Outcomes : The outcome of this application is the production of butyl butyrate, a more valuable and non-toxic short-chain ester .
Application in Synthesis of 3-Aminobenzo[b]thiophenes
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Butyl Thioglycolate has been used in the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes . This transformation has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2 H)-one scaffold of MK2 inhibitors .
- Methods of Application or Experimental Procedures : The process involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .
- Results or Outcomes : The method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .
Application in Synthesis of Thiophene Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Butyl Thioglycolate has been used in the synthesis of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application or Experimental Procedures : The exact methods of application are not specified in the source, but it involves the synthesis of thiophene derivatives .
- Results or Outcomes : The outcome of this application is the production of thiophene derivatives, which are a potential class of biologically active compounds .
Application in Industrial Chemistry and Material Science
- Specific Scientific Field : Industrial Chemistry and Material Science .
- Summary of the Application : Thiophene derivatives, which can be synthesized using Butyl Thioglycolate, are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application or Experimental Procedures : The exact methods of application are not specified in the source, but it involves the use of thiophene derivatives in various applications in industrial chemistry and material science .
- Results or Outcomes : The outcome of this application is the advancement of organic semiconductors, OFETs, and OLEDs .
Safety And Hazards
Orientations Futures
The global thioglycolate market size reached US$ 112.5 Million in 2023 and is expected to reach US$ 148.4 Million by 2032, exhibiting a growth rate (CAGR) of 3.13% during 2024-2032 . The widespread product utilization in the cosmetics and personal care industry for hair removal products is one of the primary factors driving the market .
Propriétés
IUPAC Name |
butyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGVGRLWZVRZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064929 | |
| Record name | Acetic acid, mercapto-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl thioglycolate | |
CAS RN |
10047-28-6 | |
| Record name | Butyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10047-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl thioglycolate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-mercapto-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, mercapto-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L21ZJ8JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



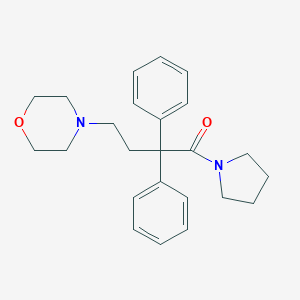
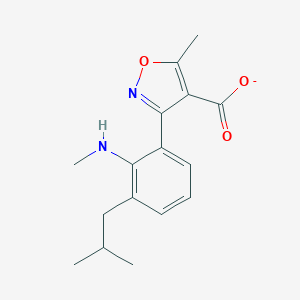
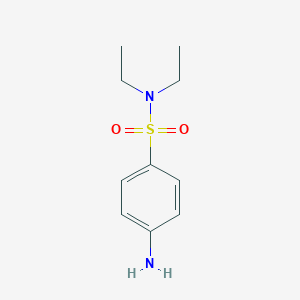
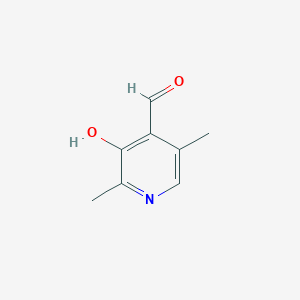

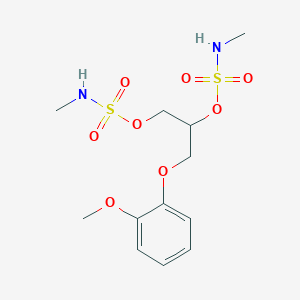
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
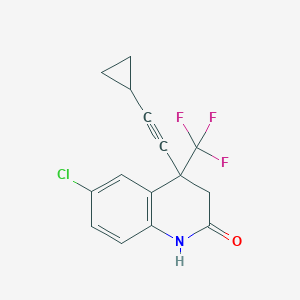
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
